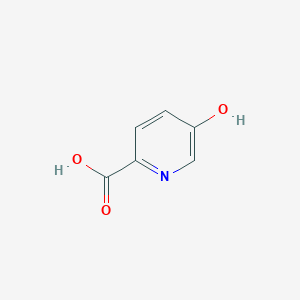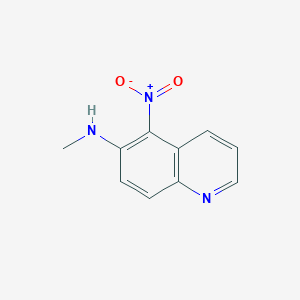
n-Methyl-5-nitroquinolin-6-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to n-Methyl-5-nitroquinolin-6-amine involves multi-step processes that include nitration, chlorination, alkylation, reduction, and substitution reactions. For example, compounds similar to n-Methyl-5-nitroquinolin-6-amine have been synthesized through a high-yield, three-step procedure starting from quinolin-2-ol derivatives. Nitration using concentrated nitric/sulfuric acids, followed by chlorination in phosphorus oxychloride, yields chloro-nitro-quinoline intermediates. These intermediates are then subjected to nucleophilic aromatic substitution and other steps to introduce the desired amine functionalities (Heiskell et al., 2005).
Molecular Structure Analysis
The molecular structure of n-Methyl-5-nitroquinolin-6-amine and related compounds can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods provide detailed information on the molecular framework, confirming the placement of nitro, amine, and methyl groups on the quinoline nucleus. For instance, the structure of a closely related compound was confirmed by single-crystal X-ray diffraction, showcasing the regioselectivity of substitutions on the quinoline ring (Wydra et al., 2021).
Applications De Recherche Scientifique
Metabolic Pathways and Biological Implications
Research into the metabolic pathways and biological implications of similar compounds has provided valuable insights. For example, studies have demonstrated how certain nitrogen-containing compounds, including heterocyclic amines formed during the cooking process, can interact with DNA and potentially contribute to carcinogenic outcomes (Snyderwine, 1994). These findings underscore the importance of understanding the metabolic activation and detoxification pathways of such compounds, which could be relevant for assessing the safety and therapeutic potential of n-Methyl-5-nitroquinolin-6-amine.
Potential Antimicrobial and Antitumor Applications
Further, the investigation into the properties and applications of imidazoquinolinamines, such as imiquimod, highlights the potential of nitrogen-containing heterocyclic compounds in modulating immune responses and exhibiting antitumor activities (Syed, 2001). This suggests that compounds like n-Methyl-5-nitroquinolin-6-amine could be explored for similar biological applications, leveraging their chemical structure to interact with biological targets.
Environmental Considerations and Degradation
Environmental studies on the degradation and removal of nitrogen-containing compounds, including nitrosoamines and their precursors, from water sources highlight the challenges and importance of managing these compounds in the environment (Sgroi et al., 2018). Understanding the environmental fate of n-Methyl-5-nitroquinolin-6-amine could contribute to strategies for mitigating its potential impact, especially if it shares similar degradation pathways or environmental persistence.
Advanced Oxidation Processes for Degradation
Advanced oxidation processes have been shown to effectively degrade a wide range of nitrogen-containing compounds, indicating potential methods for the environmental management or medicinal chemistry synthesis of n-Methyl-5-nitroquinolin-6-amine and its derivatives (Bhat & Gogate, 2021).
Propriétés
IUPAC Name |
N-methyl-5-nitroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTDYZCHWXTGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327254 | |
| Record name | n-methyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-5-nitroquinolin-6-amine | |
CAS RN |
14204-97-8 | |
| Record name | n-methyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



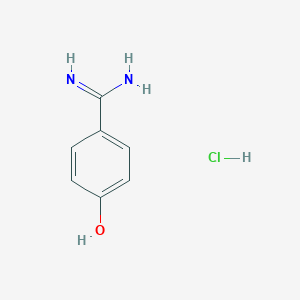
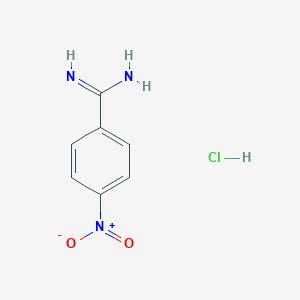
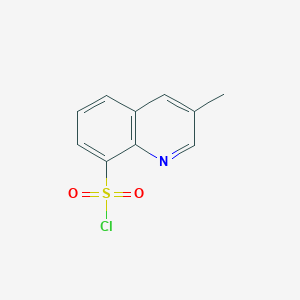
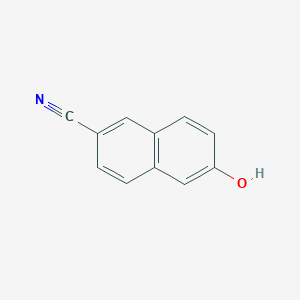
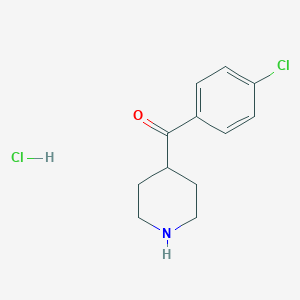



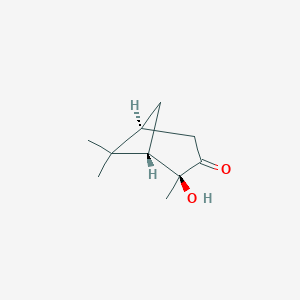
![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)


